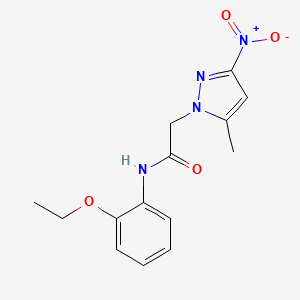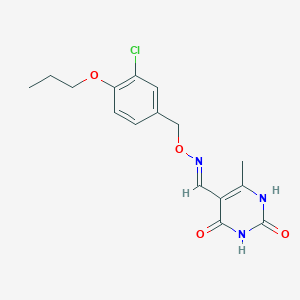![molecular formula C20H18ClF2NO3 B6041934 [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B6041934.png)
[1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone: is a complex organic compound characterized by the presence of multiple functional groups, including a piperidine ring, a benzoyl group, and fluorine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives with benzoyl chlorides under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions required. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: : It may serve as a probe in biochemical studies to understand the interactions of similar structures with biological targets.
Industry: : The compound can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to receptors or enzymes, leading to modulation of their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Cresol: Aromatic organic compounds used in disinfectants and chemical synthesis.
Uniqueness
- The combination of a piperidine ring with benzoyl and methoxy groups, along with fluorine and chlorine substituents, provides a unique structural framework that can be tailored for specific applications.
- The presence of multiple functional groups allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
This detailed overview provides a comprehensive understanding of [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[1-(5-chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2NO3/c1-27-18-7-4-12(9-17(18)23)19(25)13-3-2-8-24(11-13)20(26)15-10-14(21)5-6-16(15)22/h4-7,9-10,13H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUWWSBCCAGHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cycloheptyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione](/img/structure/B6041863.png)


![1-[2-methoxy-6-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6041891.png)
![1-[3-(4-chlorophenoxy)benzyl]azepane](/img/structure/B6041905.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B6041911.png)
![N-cyclopropyl-5-[1-(3-pyrrol-1-ylpropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6041913.png)
![methyl 2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6041919.png)
![2-isonicotinoyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041924.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B6041942.png)
![3-(3-methyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6041967.png)
![N-{(1S)-2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B6041973.png)
![5-Chloro-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one](/img/structure/B6041978.png)
![4-bromo-3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6041980.png)
